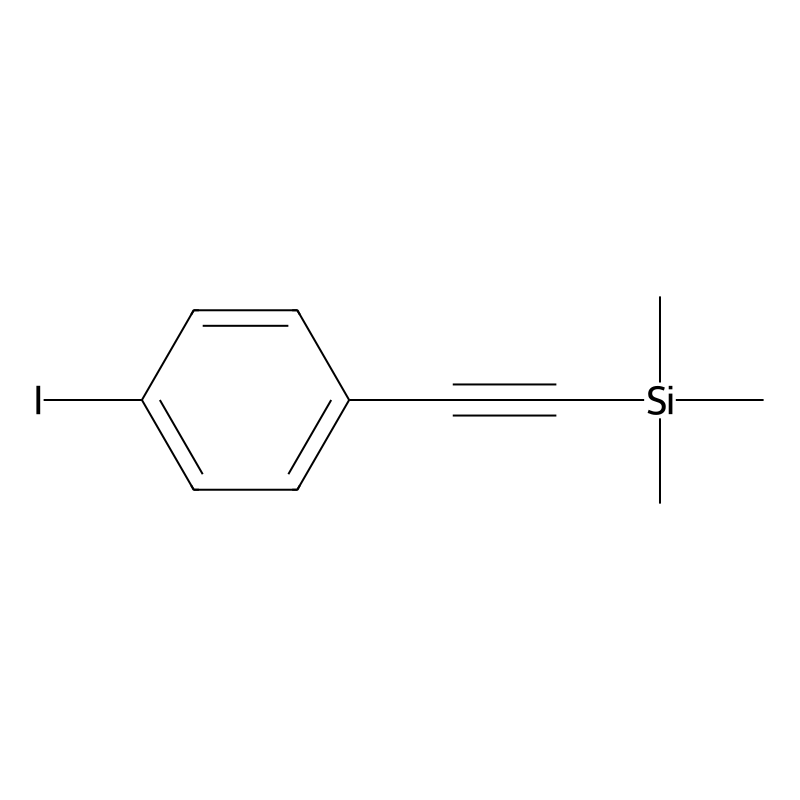

((4-Iodophenyl)ethynyl)trimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

((4-Iodophenyl)ethynyl)trimethylsilaneis a versatile reagent used in organic synthesis . It can be used as a building block in the synthesis of various organic compounds .- This compound can also be used in medicinal chemistry . It can be used in the synthesis of various pharmaceutical compounds.

((4-Iodophenyl)ethynyl)trimethylsilanecan be used in material science . It can be used in the synthesis of various materials with desired properties.- This compound can be used in cross-coupling reactions . For example, it can be cross-coupled with ethynyl polycyclic aromatic derivatives by Sonogashira cross-coupling reaction .

- The method of application involves reacting this compound with ethynyl polycyclic aromatic derivatives in the presence of a palladium catalyst .

- The outcome of this reaction is the formation of new compounds with potential applications in various fields .

Organic Synthesis

Medicinal Chemistry

Material Science

Cross-Coupling Reactions

- This compound can act as a substrate for nickel-catalyzed cross-coupling with benzonitriles .

- The method of application involves reacting this compound with benzonitriles in the presence of a nickel catalyst .

- The outcome of this reaction is the formation of new compounds with potential applications in various fields .

- This compound can be used in microwave-assisted, one-pot, three-step Sonogashira cross-coupling-desilylation-cycloaddition reactions .

- The method of application involves reacting this compound with other reactants under microwave irradiation .

- The outcome of this reaction is the preparation of 1,4-disubstituted 1,2,3-triazoles .

Substrate for Nickel-Catalyzed Cross-Coupling

Microwave-Assisted One-Pot Three-Step Sonogashira Cross-Coupling-Desilylation-Cycloaddition Reaction

((4-Iodophenyl)ethynyl)trimethylsilane is an organosilicon compound characterized by the presence of a phenyl group substituted with iodine and an ethynyl group, along with three trimethylsilyl groups. Its molecular formula is , and it has a molecular weight of approximately 284.3 g/mol. This compound is notable for its unique structural features, which include a strong carbon-silicon bond and the presence of iodine, making it a valuable intermediate in various chemical syntheses and applications.

Additionally, this compound can undergo desilylation reactions, where the trimethylsilyl groups are removed to expose reactive sites for further functionalization .

((4-Iodophenyl)ethynyl)trimethylsilane finds its applications primarily in organic synthesis. It serves as a versatile building block for:

- Molecular wires: Used in constructing conjugated systems for electronic applications.

- Pharmaceutical intermediates: Potentially utilized in synthesizing biologically active compounds.

- Material science: Employed in developing new materials with specific electronic or optical properties.

Several compounds share structural similarities with ((4-Iodophenyl)ethynyl)trimethylsilane. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Iodophenylethynyltrimethylsilane | Contains iodine and ethynyl group | Strong carbon-silicon bond |

| 4-Bromophenylethynyltrimethylsilane | Contains bromine instead of iodine | Different halogen may affect reactivity |

| 4-Methylphenylethynyltrimethylsilane | Methyl group instead of halogen | Less electronegative than iodine |

| Phenylethynyltrimethylsilane | Lacks halogen substitution | Simpler structure without halogen effects |

The presence of iodine in ((4-Iodophenyl)ethynyl)trimethylsilane provides distinct reactivity patterns compared to its brominated or methylated counterparts, making it particularly useful in specific synthetic pathways.

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Dates

Lee & Morandi. Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides. Nature Chemistry, doi: 10.1038/s41557-018-0078-8, published online 6 August 2018